Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)-
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Overview
Description
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- is a heterocyclic organic compound that features both a morpholine ring and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- typically involves the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The process can be summarized as follows:
Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.
Cyclization: The intermediate undergoes cyclization to form the morpholine ring.
Reduction: The final step involves reduction to yield the desired morpholine derivative.
Industrial Production Methods
Industrial production methods for this compound often utilize solid-phase synthesis techniques, which allow for efficient and high-yield production. These methods involve the use of solid supports to facilitate the cyclization and reduction reactions, resulting in the formation of the morpholine ring .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the morpholine and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- include:
Morpholine Derivatives: Such as 4-methylmorpholine and 4-phenylmorpholine.
Pyrrole Derivatives: Such as N-substituted pyrroles and pyrrole-containing heterocycles.
Uniqueness
The uniqueness of Morpholine, 4-(3,4-dihydro-2-methyl-3-phenyl-2H-pyrrol-5-yl)- lies in its dual-ring structure, which combines the properties of both morpholine and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
50901-95-6 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-(2-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-5-yl)morpholine |
InChI |
InChI=1S/C15H20N2O/c1-12-14(13-5-3-2-4-6-13)11-15(16-12)17-7-9-18-10-8-17/h2-6,12,14H,7-11H2,1H3 |
InChI Key |
KBPPQMHSTCMNGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=N1)N2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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